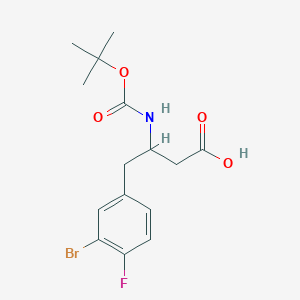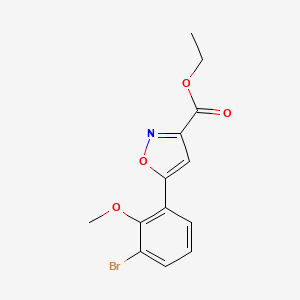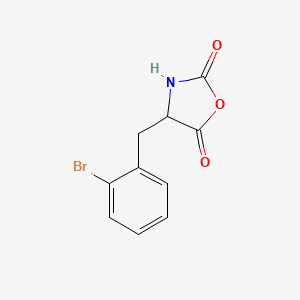
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and tert-butyl 4-bromobutyrate.
Formation of Intermediate: The first step involves the reaction of 3-bromo-4-fluoroaniline with tert-butyl 4-bromobutyrate in the presence of a base such as potassium carbonate to form an intermediate compound.
Protection of Amino Group: The intermediate compound is then treated with di-tert-butyl dicarbonate (Boc2O) to protect the amino group, resulting in the formation of the Boc-protected intermediate.
Final Product: The Boc-protected intermediate is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a fluorophenyl derivative.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: Fluorophenyl derivatives without the bromine atom.
Deprotection Reactions: Free amino acid without the Boc protecting group.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biological pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Boc-amino)-4-(3-bromo-4-methylphenyl)butyric Acid: Similar structure but with a methyl group instead of a fluorine atom.
3-(Boc-amino)-4-(3-bromo-4-nitrophenyl)butyric Acid: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H19BrFNO4 |
|---|---|
Poids moléculaire |
376.22 g/mol |
Nom IUPAC |
4-(3-bromo-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-12(17)11(16)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
NIIJCOSRQLGPPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)





![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)






